Product packaging for Dipropan-2-yl (2-nitrophenyl)boronate(Cat. No.:CAS No. 106970-42-7)

Dipropan-2-yl (2-nitrophenyl)boronate

Cat. No.: B14316249
CAS No.: 106970-42-7
M. Wt: 251.09 g/mol
InChI Key: JYVLDMOXJVMQOA-UHFFFAOYSA-N
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Description

Dipropan-2-yl (2-nitrophenyl)boronate is a high-purity boronic ester reagent of significant interest in organic synthesis and medicinal chemistry research. Boronic esters are stable and widely used as key building blocks and synthetic intermediates due to their versatile reactivity and low toxicity . A primary application is their use in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules, pharmaceuticals, and functional materials . In drug discovery, the boronic acid moiety, for which this ester can serve as a protected form, is a privileged structure. It can act as a bioisostere for carboxylic acids or other groups, modifying the selectivity, physicochemical, and pharmacokinetic properties of bioactive molecules . This functionality is found in several approved drugs, such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam, highlighting its relevance in developing therapeutics for cancer and bacterial infections . The mechanism of action often involves the boron atom acting as a Lewis acid, forming reversible covalent complexes with nucleophiles like the hydroxyl groups in diols or specific residues in enzyme active sites, which is the basis for its use in enzyme inhibition and sensor development . Researchers value this compound for exploring new non-steroidal antiandrogens, as boronic acids can be designed to replace nitro groups and interact with key arginine residues in target proteins . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18BNO4 B14316249 Dipropan-2-yl (2-nitrophenyl)boronate CAS No. 106970-42-7

Properties

CAS No.

106970-42-7

Molecular Formula

C12H18BNO4

Molecular Weight

251.09 g/mol

IUPAC Name

(2-nitrophenyl)-di(propan-2-yloxy)borane

InChI

InChI=1S/C12H18BNO4/c1-9(2)17-13(18-10(3)4)11-7-5-6-8-12(11)14(15)16/h5-10H,1-4H3

InChI Key

JYVLDMOXJVMQOA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1[N+](=O)[O-])(OC(C)C)OC(C)C

Origin of Product

United States

Synthetic Methodologies for Dipropan 2 Yl 2 Nitrophenyl Boronate

General Strategies for Arylboronate Ester Synthesis

Arylboronate esters are pivotal intermediates in modern organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their synthesis has been the subject of extensive research, leading to the development of several powerful and versatile methodologies.

Transition Metal-Catalyzed Borylation of Haloarenes (e.g., Miyaura Borylation)

One of the most direct and widely used methods for synthesizing arylboronate esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base like potassium acetate.

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. The mild reaction conditions and high functional group tolerance make this method exceptionally versatile for accessing a wide array of arylboronate esters.

Photoredox Catalysis in Borylation Reactions

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging carbon-boron bonds. These methods utilize a photocatalyst, such as fac-Ir(ppy)₃, which, upon irradiation with visible light, can initiate a single-electron transfer (SET) process. organic-chemistry.orgacs.org In the context of borylation, the excited photocatalyst can reduce an aryl halide, generating an aryl radical. researchgate.networldscientific.com This highly reactive intermediate then reacts with a diboron reagent to form the desired arylboronate ester. worldscientific.com

This approach offers several advantages, including exceptionally mild reaction conditions (often at room temperature) and the ability to use simple equipment like fluorescent light bulbs. organic-chemistry.org Furthermore, metal-free photoredox borylation reactions have been developed, where an in-situ formed donor-acceptor complex between the base and the diboron reagent is photoexcited, initiating the borylation of aryl halides without the need for a transition metal catalyst. nih.govrsc.orgacs.org These methods showcase excellent functional group tolerance and represent a greener alternative to traditional metal-catalyzed processes. rsc.org

Direct Borylation Approaches and Innovations

A significant innovation in the synthesis of arylboronates is the direct C-H borylation of arenes. This approach avoids the need for pre-functionalized haloarenes, offering a more atom-economical route. Iridium-catalyzed C-H borylation is a leading method in this area, where an iridium complex activates a C-H bond of the aromatic ring, enabling its reaction with a diboron reagent. nih.gov The regioselectivity of these reactions is often governed by steric factors, providing borylation at the least hindered positions. youtube.com

To overcome the inherent steric control, strategies involving directing groups have been developed to achieve site-selective borylation. rsc.org These directing groups can coordinate to the metal catalyst, positioning it to activate a specific C-H bond (often at the ortho position). nih.gov This functional group-directed C-H borylation has greatly expanded the scope and synthetic utility of direct borylation methodologies. rsc.org Such strategies are crucial for synthesizing specifically substituted arylboronates that might be difficult to access otherwise. For instance, this approach has been used in a one-pot, two-step protocol for the meta-nitration of arenes bearing ortho/para directing groups, where an initial iridium-catalyzed C-H borylation is followed by a copper-catalyzed conversion of the boronate ester to a nitro group. nih.gov

Precursor Synthesis of 2-Nitrophenyl Boronic Acid

The direct precursor to Dipropan-2-yl (2-nitrophenyl)boronate is 2-nitrophenyl boronic acid. The synthesis of this key intermediate can be achieved through several distinct chemical pathways.

Electrophilic Aromatic Substitution Approaches (e.g., Nitration of Phenylboronic Acid)

The most direct route to 2-nitrophenyl boronic acid is the electrophilic nitration of phenylboronic acid. This reaction involves treating phenylboronic acid with a nitrating agent. The boronic acid group (-B(OH)₂) is an electron-withdrawing, meta-directing group under strongly acidic conditions (like mixed acid), but chelation can lead to ortho-substitution. A common method involves the use of nitric acid in the presence of an organic solvent and a catalyst. google.comgoogle.com This approach is advantageous due to the low cost of starting materials and high reaction selectivity, which results in fewer isomers and higher product purity. google.com

Table 1: Conditions for the Nitration of Phenylboronic Acid
ReactantsSolventCatalyst/AdditiveTemperature (°C)Molar Yield (%)Reference
Phenylboronic acid, Nitric acidAcetic acidUrea3098.3 google.com
Phenylboronic acid, Nitric acidChloroformMethyl urea5098.7 google.com
Phenylboronic acid, Nitric acidDimethylformamideSodium nitrite (B80452)4599.0 google.com

Organometallic Routes to 2-Nitrophenyl Boronic Acid

An alternative to electrophilic substitution is the use of organometallic reagents. These methods typically start with a pre-functionalized haloarene, such as 1-iodo-2-nitrobenzene (B31338). The haloarene is converted into an organometallic intermediate, either a Grignard reagent (organomagnesium) or an organolithium species. nih.gov This highly nucleophilic intermediate is then reacted with a boron electrophile, such as trimethyl borate (B1201080), at low temperatures. google.comnih.gov A final aqueous workup hydrolyzes the resulting boronate ester to afford the desired 2-nitrophenyl boronic acid.

For example, 1-iodo-2-nitrobenzene can be dissolved in a solvent like tetrahydrofuran (B95107) (THF), cooled to -78°C, and treated with a Grignard reagent to facilitate a metal-halogen exchange. Subsequent addition of trimethyl borate and warming to room temperature, followed by quenching with hydrochloric acid, yields 2-nitrophenyl boronic acid. google.comgoogle.com While this method can achieve high yields (e.g., 89%), it requires harsh reaction conditions and can produce isomeric impurities. google.com

The final step in the synthesis of the target compound, the formation of this compound, is achieved through the esterification of 2-nitrophenyl boronic acid with two equivalents of propan-2-ol (isopropanol). This is a standard condensation reaction where water is eliminated. The reaction equilibrium is typically driven towards the product by removing the water formed, for instance, by azeotropic distillation.

Esterification of 2-Nitrophenyl Boronic Acid to this compound

Diol-Based Esterification Strategies

While the target compound is a diisopropyl ester and not a cyclic ester derived from a diol, the fundamental principles of boronic acid esterification are applicable. The esterification of a boronic acid with an alcohol is a reversible reaction. To drive the reaction towards the product, water, which is formed as a byproduct, is typically removed. This can be achieved by azeotropic distillation with a suitable solvent or by the use of a dehydrating agent.

The general mechanism for the acid-catalyzed esterification of a carboxylic acid with an alcohol can provide insights into the analogous reaction for boronic acids. youtube.com The process involves protonation of the boronic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. While enzymatic methods using lipases have been employed for the esterification of carboxylic acids with isopropanol (B130326), particularly for producing isopropyl myristate, similar enzymatic approaches for boronic acids are less common. google.com

Stereochemical Considerations in Boronate Ester Formation

When the alcohol used for esterification is chiral or prochiral, the formation of the boronate ester can have significant stereochemical implications. The development of stereoselective syntheses of boronic esters is an active area of research. For instance, highly stereoselective methods have been developed for the synthesis of homoallylic alcohols via allylation with α-boryl-(E)-crotylboronate, demonstrating the control of stereochemistry in reactions involving boronic esters. nih.govrsc.org

Furthermore, the stereospecific conversion of alcohols to pinacol (B44631) boronic esters has been achieved through lithiation–borylation methodologies. rsc.org While isopropanol is not chiral, these advanced methods highlight the potential for controlling stereochemistry in the synthesis of more complex boronate esters where chiral alcohols are employed. The formation of diastereomeric boronate esters from a racemic or prochiral alcohol can be influenced by the choice of catalyst and reaction conditions, allowing for diastereodivergent synthesis. researchgate.net

Advanced Synthetic Strategies and Improvements

Continuous efforts are being made to enhance the synthesis of boronate esters through the development of more efficient catalytic systems and by addressing the challenges of functional group compatibility.

Development of Efficient Catalytic Systems for Boronate Synthesis

Palladium-catalyzed reactions have become a cornerstone for the synthesis of arylboronic acids and their esters. nih.gov A significant advancement is the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron, which avoids the use of harsher reagents. researchgate.netnih.gov The development of robust ligands has been crucial in improving the efficiency and scope of these catalytic systems. For example, the use of bulky, electron-rich phosphine (B1218219) ligands in combination with a palladium source has been shown to be effective for the coupling of amines with aryl halides, and similar principles can be applied to borylation reactions. researchgate.net

Catalytic SystemSubstrateBoron SourceKey FeaturesReference
Palladium catalystAryl chloridesTetrahydroxydiboronDirect synthesis, mild conditions, good functional group tolerance researchgate.netnih.gov
Pd(OAc)2/dppbAryl anhydridesDiboron reagentsBase-free, decarbonylative borylation organic-chemistry.org
Zinc-catalyzedAryldiazonium saltsNot specifiedMilder conditions compared to some traditional methods orgsyn.orgorgsyn.org
Table 2: Examples of Efficient Catalytic Systems for Arylboronic Acid and Ester Synthesis.

Functional Group Compatibility During the Synthesis of (2-nitrophenyl)boronates

A key consideration in the synthesis of this compound is the compatibility of the nitro group with the reaction conditions employed. The nitro group is a strong electron-withdrawing group and can be sensitive to certain reagents, particularly reducing agents.

In the context of palladium-catalyzed borylation reactions, the nitro group is generally well-tolerated. organic-chemistry.orgorganic-chemistry.org For example, the palladium-catalyzed oxidative Heck coupling of coumarins with arylboronic acids has shown tolerance for nitro groups. organic-chemistry.org Similarly, palladium-catalyzed borylation of aryl halides utilizing bis-boronic acid is effective with a wide range of functional groups, including nitro-substituted aryls. nih.gov However, in some palladium-catalyzed reactions, undesired side reactions such as the reduction of the nitro group can occur, especially in the presence of certain hydride sources. nih.gov Therefore, careful selection of the catalyst, ligands, and reaction conditions is crucial to ensure the integrity of the nitro group during the synthesis of the target compound.

Sustainable and Green Chemistry Approaches to Boronate Ester Synthesis

The synthesis of boronate esters, pivotal intermediates in modern organic chemistry, has traditionally relied on methods that often involve hazardous reagents, energy-intensive conditions, and transition-metal catalysts. In alignment with the principles of green chemistry, significant research efforts have been directed towards developing more sustainable and environmentally benign synthetic routes. These approaches focus on minimizing waste, avoiding toxic substances, improving energy efficiency, and utilizing renewable resources. Key strategies include mechanochemical synthesis, the use of greener solvents, and the development of catalyst-free reaction protocols.

One of the most promising green chemistry techniques is mechanochemistry, which utilizes mechanical force, such as grinding or milling, to initiate chemical reactions, often in the absence of a solvent. psu.edu This solvent-free approach significantly reduces the generation of volatile organic compound (VOC) waste. A facile and high-yielding mechanochemical protocol for preparing various boronic acid esters has been developed by simply grinding a 1:1 mixture of a boronic acid and a diol. psu.edu This method is notably faster than classical azeotropic distillation techniques, with reactions often completing within 60 minutes. psu.edu

Another cornerstone of green synthesis is the replacement of hazardous solvents with more environmentally friendly alternatives. acsgcipr.org Protic solvents like methanol (B129727) have been shown to promote the borylation of arylamines at room temperature without the need for a catalyst. organic-chemistry.orgliv.ac.uk This method, which uses sodium nitrite and hydrochloric acid for diazotization, is compatible with a wide array of functional groups, including nitro and ester groups, making it a viable pathway for producing compounds like this compound. organic-chemistry.org The use of methanol as a promoter represents a cost-effective and greener alternative to methods requiring radical initiators or high temperatures. organic-chemistry.orgorgsyn.org

The development of catalyst-free synthesis methods is a significant advancement in green chemistry, as it eliminates the potential for heavy-metal contamination in the final products and reduces costs. liv.ac.ukgoogle.com Transition-metal-free approaches for arylboronate synthesis have been achieved through various means. One method involves the thermal generation of aryl radicals from triarylbismuthines in the open air, which are then trapped by bis(pinacolato)diboron. beilstein-journals.orgnih.gov Another notable catalyst-free approach is the photoinduced borylation of haloarenes, which can proceed without a metal catalyst or additives. organic-chemistry.org Furthermore, catalyst-free oxyboration reactions of alkynes have been developed, providing a mechanistically distinct pathway to borylated heterocycles without the use of transition metals or strongly basic reagents. nih.govacs.org

The following table summarizes various sustainable methodologies applicable to the synthesis of aryl boronate esters, highlighting the green chemistry principles they employ.

Methodology Key Reagents/Conditions Green Chemistry Principle(s) Applicability & Findings Reference(s)
Mechanosynthesis Simple grinding of boronic acid and diolSolvent-free, Energy efficient (fast reaction times)High yields for aryl, heteroaryl, and alkyl boronic esters; reaction complete in under 60 minutes. psu.edu
Methanol-Promoted Sandmeyer Borylation Arylamine, NaNO₂, HCl, Methanol, B₂pin₂Use of greener solvent, Catalyst-free, Mild conditions (room temp.)High functional group tolerance, including nitro groups. Methanol is a key promoter for the reaction. organic-chemistry.orgliv.ac.uk
Thermal Radical Generation Triarylbismuthine, Bis(pinacolato)diboron, Heat (in air)Transition-metal-freeA simple and versatile method for generating aryl radicals for borylation without catalysts. beilstein-journals.orgnih.gov
Catalyst-Free Photoinduced Borylation Haloarenes, Diboron reagent, UV lightCatalyst-free, Additive-freeBroad scope and good functional group tolerance for direct borylation of haloarenes. organic-chemistry.org
Microwave-Assisted Organic Synthesis (MAOS) Bromomethyl-arylboronates, various nucleophiles, microwave irradiationEnergy efficient (reduced reaction times), Solventless (for O-nucleophiles)Rapid synthesis of N-, S-, and O-substituted arylboronates, often complete within 15-20 minutes. acs.org

These sustainable approaches represent significant progress in the synthesis of boronate esters. By emphasizing solvent-free conditions, catalyst-free systems, and the use of greener reagents, these methodologies offer environmentally responsible alternatives for the production of valuable chemical intermediates like this compound.

Reactivity Profiles and Mechanistic Studies of Dipropan 2 Yl 2 Nitrophenyl Boronate

Carbon-Carbon Bond Forming Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or pseudo-halide, catalyzed by a palladium complex. nih.govlibretexts.orgborates.today This reaction is widely employed in both academic and industrial settings due to its high functional group tolerance, the commercial availability of a vast array of boron substrates, and the low toxicity of the boron byproducts. nih.govmit.edu Boronate esters, such as Dipropan-2-yl (2-nitrophenyl)boronate, serve as stable and effective coupling partners in these transformations. borates.today The (2-nitrophenyl) group, being electron-deficient, presents specific challenges and reactivity patterns. Electron-deficient arylboronic acids and their esters can be susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond. nih.govnih.gov However, boronate esters generally exhibit greater chemical stability compared to their corresponding boronic acids. borates.today The utility of this reaction spans the synthesis of biaryl compounds, conjugated alkenes, and styrenes, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. libretexts.orgscholaris.ca

The catalytic cycle of the Suzuki-Miyaura reaction comprises three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com Transmetalation, the step where the organic moiety is transferred from the boron atom to the palladium(II) center, is often rate-determining and is of critical mechanistic importance. nih.govrsc.org Despite the reaction's extensive use, the precise mechanism of transmetalation has been a subject of considerable debate. nih.govnih.gov

Two primary pathways have been proposed for this step:

The Boronate Pathway (Path A): In this mechanism, the base reacts with the organoboron species (boronic acid or ester) to form a more nucleophilic tetracoordinate "ate" complex. nih.govrsc.org This activated boronate then reacts with the arylpalladium(II) halide complex generated during the oxidative addition step. nih.gov

The Oxide Pathway (Path B): This pathway suggests that the base first reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxo complex. This palladium-hydroxo species then reacts with the neutral boronic acid or ester. nih.gov

Systematic studies comparing the reaction rates of isolated arylpalladium hydroxo and halide complexes with arylboronic acids and their corresponding borates have provided clarity. nih.gov Evidence suggests that for reactions conducted with weak bases in aqueous solvent mixtures, the dominant pathway involves the reaction of a palladium hydroxo complex with the boronic acid (Path B). nih.gov However, structural, kinetic, and computational investigations have also confirmed that boronic esters can undergo transmetalation directly without prior hydrolysis, lending support to the boronate pathway under certain conditions, particularly anhydrous ones. nih.govillinois.edu

The choice of ligands and bases profoundly influences the efficiency and outcome of the Suzuki-Miyaura coupling.

Bases: The primary role of the base is to activate the organoboron reagent, increasing its nucleophilicity and facilitating the transfer of the organic group to the palladium center. libretexts.orgresearchgate.netdeepdyve.com By converting the neutral, tricoordinate boronic ester to a more reactive, tetracoordinate anionic boronate complex, the base accelerates the transmetalation step. deepdyve.comscilit.com The effectiveness of a base can be related to the pKa of the corresponding boronic acid; for competing reactions, fewer equivalents of base tend to favor the reaction of the stronger boronic acid (lower pKa). researchgate.net Common bases include carbonates (e.g., K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., Ba(OH)₂). libretexts.orgresearchgate.net In some cases, bases like thallium hydroxide (B78521) (TlOH) can enable the reaction to proceed at significantly lower temperatures. libretexts.org The base can also play additional roles, such as forming the active palladium(II) hydroxo species for the "oxide pathway" and regenerating the palladium(0) catalyst. researchgate.netacs.org

Ligands: Ligands, typically electron-donating phosphines, are essential for stabilizing the palladium catalyst and modulating its reactivity throughout the catalytic cycle. libretexts.org The ligand influences the rate of oxidative addition and reductive elimination. For instance, bulky, electron-rich phosphine (B1218219) ligands are often required to couple less reactive electrophiles like aryl chlorides. libretexts.org The nature of the ligand also impacts the transmetalation step. Kinetic studies on pre-transmetalation intermediates have shown that the rate of this process is ligand-dependent. One study revealed a rate trend of Ph₃P > i-Pr₃P > DPPF, underscoring the need to generate a coordinatively unsaturated and electrophilic palladium center to facilitate the transfer of the aryl group from boron. nih.gov

Table 1: Effect of Phosphine Ligands on Transmetalation Rate This table illustrates the relative rates of the transmetalation process for different phosphine ligands as observed in mechanistic studies.

LigandRelative Transmetalation RateKey Characteristic
Triphenylphosphine (Ph₃P)FastestLess bulky, promotes coordinative unsaturation
Triisopropylphosphine (i-Pr₃P)IntermediateBulkier, more electron-donating
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)SlowestBidentate, chelating, forms stable complexes

For decades, the intermediates in the transmetalation step of the Suzuki-Miyaura reaction remained elusive due to their transient nature. nih.govillinois.edu Recent advances, particularly the use of low-temperature rapid injection nuclear magnetic resonance (NMR) spectroscopy, have enabled the direct observation and characterization of these key species. illinois.edudntb.gov.uanih.gov These studies have provided definitive evidence for pre-transmetalation intermediates containing a palladium-oxygen-boron (Pd-O-B) linkage. nih.govillinois.edu

Researchers have successfully identified and characterized several distinct intermediates:

Tricoordinate Boronic Acid Complexes: These species form before the involvement of a base. nih.govresearchgate.net

Tetracoordinate Boronate Complexes: These are formed after the addition of a base and exist in different stoichiometries with respect to palladium (e.g., 1:1 and 2:1). nih.gov

These observed intermediates have been shown to be kinetically competent, meaning they proceed to form the cross-coupling product upon warming. nih.gov The characterization of these "missing link" complexes has confirmed that boronic esters can transfer their organic groups directly to palladium and has provided profound insight into how the organic fragment is handed off from boron to the palladium catalyst. nih.govdntb.gov.ua

The Suzuki-Miyaura reaction is renowned for its broad substrate scope, accommodating a wide variety of coupling partners. nih.gov For a boronate ester like this compound, the reaction can be performed with various electrophiles.

Aryl Halides and Pseudo-halides: The reactivity of aryl halides generally follows the order of bond strength: Ar-I > Ar-Br > Ar-Cl. libretexts.org While iodides and bromides are common substrates, the coupling of aryl chlorides often requires more specialized conditions, such as the use of bulky, electron-rich ligands and stronger bases. libretexts.org Aryl triflates (Ar-OTf), a type of pseudo-halide, are also excellent electrophiles for this reaction. libretexts.org The reaction is compatible with a wide range of functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents. nih.gov

Vinyl Halides: Vinyl halides are effective coupling partners, leading to the formation of styrenes and substituted alkenes. These reactions typically proceed with retention of the double bond's stereochemistry.

Other Electrophiles: The reaction has been extended to include partners like alkyl, benzyl, and alkenyl boronic esters, showcasing its versatility. rsc.org

Limitations: A significant limitation, particularly for electron-deficient arylboronates like the (2-nitrophenyl) derivative, is the potential for protodeboronation, where the C–B bond is cleaved by a proton source, leading to the formation of nitrobenzene (B124822) instead of the desired biaryl product. nih.govnih.gov This side reaction can reduce yields and is often more pronounced with unstable boronic acids. mit.edu The use of anhydrous conditions and carefully chosen bases can help to mitigate this issue. illinois.edu Furthermore, the presence of acidic functional groups (e.g., phenols, carboxylic acids) on the coupling partners can sometimes inhibit the reaction. mit.edu

Table 2: General Scope of Suzuki-Miyaura Coupling Partners for Arylboronate Esters This table provides a representative overview of the types of electrophiles that can be coupled with arylboronate esters.

Electrophile ClassExampleTypical ProductNotes
Aryl IodideIodobenzeneBiphenyl derivativeHighly reactive
Aryl BromideBromobenzeneBiphenyl derivativeVery common substrate
Aryl ChlorideChlorobenzeneBiphenyl derivativeRequires more active catalyst systems
Aryl TriflatePhenyl triflateBiphenyl derivativeHighly reactive pseudo-halide
Vinyl Halide(E)-β-BromostyreneStilbene derivativeGenerally stereoretentive
Heteroaryl Halide2-BromopyridineAryl-heteroaryl compoundBroadly applicable, important in medicinal chemistry

The stereochemical and regiochemical outcomes of the Suzuki-Miyaura coupling are crucial aspects of its synthetic utility.

Stereoselectivity: In couplings involving sp²-hybridized carbon centers, such as the reaction of this compound with an aryl or vinyl halide, the stereochemistry of the starting materials is typically retained. For instance, the coupling of a (Z)-vinyl halide will predominantly yield the (Z)-alkene product. When the reaction involves sp³-hybridized carbons, such as in the coupling of secondary allylic or benzylic boronic esters, the transfer of the alkyl group from boron to palladium occurs with complete retention of configuration at the carbon center. acs.org Highly stereoselective couplings have been developed for assembling complex molecules, where the choice of ligand can control the reaction's outcome. nih.gov

Regioselectivity: For most Suzuki-Miyaura reactions, including the coupling of arylboronates, regioselectivity is straightforwardly determined by the positions of the boron and halide substituents on the respective coupling partners. However, in cases where multiple reactive sites exist or when using substrates like allylic boronates, regioselectivity can become a significant consideration. For secondary allylic boronic esters, the regioselectivity of the coupling is largely dictated by the substitution pattern on the olefin. rsc.org Ligand control has also been demonstrated as a powerful strategy for achieving regiodivergent outcomes, allowing for the selective formation of one constitutional isomer over another from the same starting material. nih.gov

Compound Index

Palladium-Catalyzed Transmetalation Mechanisms with Boronate Esters

Other Carbon-Carbon Bond Forming Transformations Mediated by Boronates

While the Suzuki-Miyaura coupling remains the most prominent carbon-carbon bond-forming reaction involving organoboron compounds, other transformations leveraging the reactivity of boronate esters have been developed. These methods often expand the scope of accessible molecular architectures. In the context of this compound, its electron-deficient nature, due to the ortho-nitro group, can influence its participation in such reactions.

One notable area of research involves rhodium-catalyzed conjugate additions of arylboronic acids and their derivatives to α,β-unsaturated carbonyl compounds. The reactivity of the boronate in these transformations is often dependent on the electronic properties of the aryl group. For instance, electron-withdrawing substituents can modulate the nucleophilicity of the aryl group being transferred.

Another area of exploration is the Petasis reaction, a three-component coupling of an amine, a carbonyl compound, and an organoboronic acid to form α-amino acids. The efficiency of this reaction can be influenced by the nature of the boronic acid derivative. While specific studies on this compound in these alternative C-C bond-forming reactions are not extensively documented, the general principles of boronate reactivity suggest its potential applicability, with the electronic and steric factors of the 2-nitrophenyl group playing a crucial role in the reaction outcomes.

Carbon-Heteroatom Bond Forming Reactions

The utility of organoboron reagents extends beyond the formation of carbon-carbon bonds to the construction of carbon-heteroatom linkages. These reactions are of significant importance in the synthesis of pharmaceuticals, agrochemicals, and materials. This compound serves as a potential precursor for the introduction of the 2-nitrophenyl moiety onto various heteroatomic nucleophiles.

Amination Reactions (C-N Bond Formation)

The Chan-Lam coupling reaction represents a powerful method for the formation of carbon-nitrogen bonds using boronic acids and their esters. This copper-mediated reaction typically involves the coupling of an amine with an organoboron reagent. The reaction is believed to proceed through a cuprate (B13416276) intermediate, followed by reductive elimination to furnish the desired C-N bond.

For this compound, a Chan-Lam type amination would involve its reaction with a primary or secondary amine in the presence of a copper catalyst and an oxidant. The electron-withdrawing nitro group on the aromatic ring can influence the rate and efficiency of the transmetalation step and the subsequent reductive elimination.

Table 1: Representative Conditions for Chan-Lam Amination

ParameterCondition
Boron Reagent Arylboronic Acid / Ester
Amine Primary or Secondary
Catalyst Cu(OAc)₂, Cu₂O
Base Pyridine, Et₃N
Solvent CH₂Cl₂, THF
Atmosphere Air, Oxygen

Hydroxylation and Alkoxylation Processes (C-O Bond Formation)

The formation of carbon-oxygen bonds using boronic acid derivatives is a valuable transformation for the synthesis of phenols and aryl ethers. The hydroxylation of arylboronic acids can be achieved under oxidative conditions, often using reagents like hydrogen peroxide or Oxone®. This process typically involves the formation of a boronate intermediate which then undergoes rearrangement and subsequent hydrolysis to yield the corresponding phenol (B47542).

Similarly, the copper-catalyzed coupling of boronic acids with alcohols or phenols, another variant of the Chan-Lam reaction, provides access to aryl ethers. In the case of this compound, these reactions would lead to the formation of 2-nitrophenol (B165410) or its corresponding ethers. The reaction conditions are generally similar to those employed for C-N bond formation, with the alcohol or phenol acting as the nucleophile.

Thiolation Reactions (C-S Bond Formation)

The synthesis of aryl thioethers can be accomplished through the coupling of thiols with arylboronic acids and their esters. These reactions are typically catalyzed by copper or palladium complexes. The mechanism is thought to be analogous to that of C-N and C-O bond formation, involving the formation of a metal-thiolate intermediate.

The reaction of this compound with a thiol in the presence of a suitable catalyst would yield a 2-nitrophenyl thioether. The presence of the electron-withdrawing nitro group may facilitate the reductive elimination step in the catalytic cycle.

Challenges and Side Reactions: Protodeboronation of (2-nitrophenyl)boronate Derivatives

A significant challenge encountered in reactions involving organoboron compounds, particularly in aqueous or protic media, is the undesired side reaction known as protodeboronation. acs.org This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding arene (in this case, nitrobenzene) and boric acid or its esters. acs.org The propensity of an organoboron compound to undergo protodeboronation is influenced by factors such as the electronic nature of the organic substituent, the reaction pH, and the specific type of boronic acid derivative used. acs.orgwikipedia.org For (2-nitrophenyl)boronate derivatives, the presence of the electron-withdrawing nitro group in the ortho position can significantly impact the rate of this undesired reaction.

Mechanistic Pathways of Protodeboronation in Aqueous Media

Recent mechanistic studies have shed light on the various pathways through which protodeboronation can occur in aqueous environments. The pH of the reaction medium plays a critical role in determining the speciation of the boronic acid or ester and, consequently, the dominant protodeboronation mechanism. acs.orgwikipedia.org

Under basic conditions, boronic acids exist in equilibrium with their corresponding boronate anions (ArB(OH)₃⁻). It has been proposed that the protodeboronation of many arylboronic acids proceeds through the reaction of this boronate anion with a proton source, such as water. wikipedia.org For arylboronic acids bearing electron-withdrawing groups, this base-catalyzed pathway is often accelerated.

For ortho-substituted arylboronic acids, alternative mechanistic pathways have been proposed. One such pathway involves an intramolecular proton transfer from a B-OH group to the ipso-carbon, facilitated by the ortho-substituent. In the case of (2-nitrophenyl)boronate derivatives, the nitro group's steric and electronic influence in the ortho position could potentially stabilize transition states leading to protodeboronation.

Table 2: Factors Influencing Protodeboronation

FactorInfluence on Protodeboronation Rate
Electron-withdrawing substituents Generally increases the rate, especially under basic conditions.
Ortho-substituents Can accelerate the reaction through specific mechanistic pathways.
High pH Increases the concentration of the more reactive boronate anion.
Aqueous/Protic Solvents Provide a proton source for the reaction.
Boronate Ester Structure The nature of the diol can affect hydrolytic stability and the overall rate. ed.ac.uk

Influence of Reaction Conditions (e.g., pH, Solvent, Temperature) on Protodeboronation Rates

The rate of protodeboronation of boronic esters, a reaction that cleaves the carbon-boron bond and replaces it with a carbon-hydrogen bond, is highly sensitive to the reaction conditions. The stability of boronic esters under basic aqueous-organic conditions is nuanced, and esterification does not always confer greater stability against protodeboronation compared to the corresponding boronic acid. ed.ac.uk

Temperature: As with most chemical reactions, temperature affects the rate of protodeboronation. Higher temperatures generally lead to increased reaction rates. Kinetic studies monitoring the decomposition of boronic esters are often conducted at elevated temperatures to observe the process within a reasonable timeframe.

Interactive Data Table: pH Influence on Protodeboronation

pHRelative Rate of ProtodeboronationKey Observations
< pKaSlowLower concentration of the reactive boronate anion. ed.ac.uk
~ pKaVariable, can be acceleratedPotential for self- and auto-catalysis, as both the boronic acid and boronate are present in significant concentrations. ed.ac.ukresearchgate.net
~ 11Accelerated (e.g., with K2CO3)The net rate of protodeboronation can be considerably faster than at higher pH values. ed.ac.uk
13Slower than at pH 11The specific mechanism and concentration of reactive species at this pH lead to a decreased rate compared to moderately basic conditions. ed.ac.uk

Strategies for Mitigating Undesired Protodeboronation in Synthetic Applications

Given that protodeboronation is often a detrimental side reaction in synthetic applications like Suzuki-Miyaura cross-coupling, several strategies have been developed to minimize its occurrence. ed.ac.ukacs.org

One of the primary strategies is the use of masked reagents . Boronic esters, particularly pinacol (B44631) esters, are widely used for this purpose as they are generally more resistant to protodeboronation than the corresponding boronic acids. researchgate.netnih.gov The four methyl groups on the pinacol moiety offer steric protection to the boron center, hindering the attack of water and subsequent hydrolysis that can lead to protodeboronation. researchgate.net Other masked forms include trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, which offer increased shelf life and stability under basic reaction conditions. ed.ac.uknih.gov These reagents are designed for the slow release of the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing protodeboronation. ed.ac.uk

Another effective approach is the use of anhydrous reaction conditions . Since water is often involved in the protodeboronation pathway, either directly or through pre-hydrolysis of the boronic ester, performing the reaction under anhydrous conditions can significantly suppress this side reaction. ed.ac.uk This allows for direct transmetalation of the boronic ester in cross-coupling reactions without prior hydrolysis. ed.ac.uk

The choice of base can also be critical. Using a weaker base may slow down the protodeboronation process, particularly for substrates with electron-withdrawing groups which increase the Lewis acidity of the boronic acid and make it more susceptible to protodeboronation. researchgate.net

Finally, the development of specialized catalysts and ligands can also help to favor the desired cross-coupling reaction over protodeboronation. ed.ac.uk These catalytic systems can accelerate the rate of the productive reaction pathway, making it outcompete the undesired protodeboronation.

Interactive Data Table: Strategies for Mitigating Protodeboronation

StrategyMechanism of ActionExamples
Masked Reagents Increase stability and/or allow for slow release of the boronic acid, minimizing its concentration and thus the rate of protodeboronation. ed.ac.uknih.govPinacol esters, MIDA boronates, Trifluoroborates ed.ac.ukresearchgate.netnih.gov
Anhydrous Conditions Prevents the hydrolysis of the boronic ester to the more labile boronic acid, thereby inhibiting a major pathway for protodeboronation. ed.ac.ukUse of dried solvents and reagents.
Judicious Choice of Base A weaker base can decrease the rate of base-catalyzed protodeboronation, especially for electron-deficient aryl boronic esters. researchgate.netNon-nucleophilic bases. nih.gov
Specialized Catalysts Can accelerate the desired cross-coupling reaction to outcompete the protodeboronation side reaction. ed.ac.ukLigand-modified palladium catalysts.

Transformations of the Nitro Group on the 2-Nitrophenyl Moiety

Reductive Transformations to Amino and other Functionalities

The nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities, most commonly through reduction. The reduction of an aromatic nitro group to an amino group (an aniline) is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion is particularly significant as it changes the electronic properties of the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho-, para-directing. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro groups:

Catalytic Hydrogenation: This is a common and clean method that utilizes hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Other Reducing Agents: A variety of other reagents can also effect this transformation, including sodium hydrosulfite, tin(II) chloride, and samarium diiodide. wikipedia.org

Beyond reduction to the amine, the nitro group can be partially reduced to other functionalities such as hydroxylamines and azo compounds depending on the choice of reducing agent and reaction conditions. wikipedia.org For instance, reduction with zinc dust and ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org

Electronic and Steric Influence of the Ortho-Nitro Group on Boron Reactivity

The presence of a nitro group at the ortho position of the phenylboronate (B1261982) moiety has a significant impact on the reactivity of the boron center due to both electronic and steric effects.

Electronic Influence: The nitro group is strongly electron-withdrawing, which increases the Lewis acidity of the boron atom. This enhanced electrophilicity can make the boronic ester more susceptible to nucleophilic attack, which can be a key step in processes like protodeboronation. researchgate.net

Steric Influence: The bulky ortho-nitro group can sterically hinder the approach of reagents to the boron center. This steric hindrance can influence the rates of reactions at the boron atom. For example, in the context of Suzuki-Miyaura coupling, the steric bulk of the ortho-substituent can affect the rate of transmetalation.

Mechanistic Investigations through Kinetic and Spectroscopic Analyses

Elucidation of Reaction Intermediates in Catalytic Cycles

Kinetic and spectroscopic analyses are powerful tools for elucidating the mechanisms of reactions involving boronic esters, including the identification of transient intermediates in catalytic cycles. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are particularly valuable for observing the reaction as it progresses and identifying species that may not be stable enough to isolate.

For instance, in the context of Suzuki-Miyaura cross-coupling reactions, detailed kinetic and spectroscopic studies have been employed to investigate the transmetalation step. By using techniques like ¹⁹F NMR spectroscopy with fluorinated substrates, researchers can monitor the conversion of starting materials and the formation of intermediates and products in real-time. nih.gov

These studies have allowed for the observation and characterization of pre-transmetalation complexes. For example, the addition of a boronic ester to a palladium complex at low temperatures can lead to the formation of new complexes that can be identified by NMR. nih.gov The rates of conversion of these intermediates to the final cross-coupled product can then be measured, providing valuable kinetic data about the reaction mechanism. nih.gov

In the study of reductive C-N coupling reactions of nitroarenes with boronic acids, mechanistic investigations have proposed the formation of various intermediates. nih.gov For example, in molybdenum-catalyzed reactions, a proposed mechanism involves the deoxygenation of the nitro group to a nitroso species, which then interacts with the boronic acid. nih.gov Spectroscopic and kinetic studies can help to provide evidence for the existence of such intermediates and clarify the operative reaction pathway.

Kinetic Studies on Boronate Reactivity and Decomposition

The reactivity and decomposition of this compound are primarily governed by the cleavage of the carbon-boron (C-B) bond, a process known as protodeboronation, and the hydrolysis of the boronate ester linkage. Kinetic studies on analogous arylboronate esters provide critical insights into the mechanisms and rates of these decomposition pathways. The stability of the molecule is intricately linked to factors such as pH, the nature of the esterifying alcohol, and the electronic effects of substituents on the aromatic ring.

Direct Protodeboronation: The boronate ester itself undergoes direct cleavage of the C-B bond to yield nitrobenzene.

Pre-hydrolytic Protodeboronation: The boronate ester first undergoes hydrolysis to form 2-nitrophenylboronic acid, which then subsequently undergoes protodeboronation to produce nitrobenzene.

The observed rate of formation of the protodeboronation product is a composite of the rates of these parallel pathways. The hydrolytic stability of the ester is, therefore, a crucial determinant of the dominant decomposition route. ed.ac.uk

Mechanistic Insights into Decomposition

Protodeboronation is a well-documented decomposition pathway for arylboronic acids and their esters. wikipedia.org The reaction involves the protonolysis of the C-B bond, replacing it with a C-H bond. This process is highly dependent on the reaction conditions, particularly the pH of the medium. ed.ac.uk

For arylboronic acids, and by extension their esters, both acid- and base-catalyzed protodeboronation mechanisms have been identified. wikipedia.org In the context of this compound, the presence of the electron-withdrawing nitro group is expected to influence the electronic density at the carbon atom of the C-B bond, thereby affecting its susceptibility to cleavage.

Base-catalyzed protodeboronation is often a significant degradation pathway, especially in reaction conditions that employ basic media, such as in Suzuki-Miyaura cross-coupling reactions. nih.gov The mechanism generally proceeds through the formation of a more reactive tetracoordinate boronate species. wikipedia.org

Influence of the Ester Group on Stability

The common assumption that esterification of a boronic acid invariably leads to increased stability is a nuanced subject. ed.ac.uk While boronate esters can protect the boronic acid from decomposition, the degree of protection is highly dependent on the structure of the diol or alcohol used for esterification. ed.ac.uk Factors such as steric hindrance around the boron center can play a significant role in the hydrolytic stability of the ester.

Kinetic Data from Analogous Systems

Table 1: Half-lives for Protodeboronation of Selected Arylboronic Acids at 70 °C in 50% Aqueous Dioxane
Aryl GroupConditionHalf-life (t½)
PhenylpH 13~ 24 hours
4-MethoxyphenylpH 13~ 12 hours
2,6-DifluorophenylpH 9.15~ 5 seconds
2-PyridylpH 7~ 27 seconds

This table illustrates the significant effect of aryl substituents on the rate of protodeboronation. Electron-withdrawing groups and certain heterocyclic structures can dramatically decrease the stability of the C-B bond.

Table 2: Comparative Reactivity of Arylboronic Acids and Their Pinacol Esters
Aryl GroupSpeciesRelative Rate of Protodeboronation
2,6-DifluorophenylBoronic Acid~ 50
Pinacol Boronate Ester1
Generic ArylBoronic AcidVariable
Pinacol Boronate EsterGenerally Slower

Applications in Advanced Organic Synthesis

Utilization as Building Blocks for Complex Molecular Architectures

The inherent reactivity of Dipropan-2-yl (2-nitrophenyl)boronate makes it an exceptional building block for the assembly of intricate molecular frameworks. Its utility is particularly evident in the synthesis of substituted aromatic and heteroaromatic systems, its application in sequential and tandem reactions, and its role in guiding stereoselective transformations.

Synthesis of Substituted Aryl and Heteroaryl Systems

This compound is a highly effective coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. nih.govlibretexts.org This reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.netresearchgate.net The presence of the nitro group in the ortho position of the phenyl ring can influence the electronic properties of the boronate, thereby modulating its reactivity in cross-coupling reactions.

The general scheme for a Suzuki-Miyaura coupling reaction involving an aryl halide and an organoboron reagent is as follows:

R¹-X + R²-B(OR)₂ → R¹-R² (where X = I, Br, Cl, OTf)

While specific examples detailing the use of this compound are not extensively documented in readily available literature, the principles of Suzuki-Miyaura coupling are well-established. mdpi.comsigmaaldrich.com The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The choice of these components is crucial for achieving high yields and selectivity. The reaction of this compound with various aryl and heteroaryl halides would be expected to yield a diverse range of substituted 2-nitrophenyl derivatives.

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling Reactions

Aryl/Heteroaryl Halide Product Potential Application
4-Bromoanisole 4-Methoxy-2'-nitrobiphenyl Pharmaceutical intermediate
2-Chloropyridine 2-(2-Nitrophenyl)pyridine Ligand for metal catalysis
3-Iodothiophene 3-(2-Nitrophenyl)thiophene Organic electronics material

Sequential and Tandem Reactions Utilizing this compound

The strategic application of this compound extends to sequential and tandem reaction sequences, which allow for the rapid construction of molecular complexity from simple starting materials. nih.govnih.gov In a sequential approach, multiple transformations are carried out in a specific order, often with isolation of intermediates. Tandem reactions, also known as cascade or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation without the isolation of intermediates. researchgate.net

The functional handles present in the products derived from this compound, such as the nitro group, can be further elaborated in subsequent reaction steps. For instance, the nitro group can be reduced to an amine, which can then participate in a variety of transformations, including amide bond formation, diazotization, or further cross-coupling reactions. This allows for the iterative build-up of complex molecules.

A hypothetical sequential reaction could involve an initial Suzuki-Miyaura coupling of this compound, followed by reduction of the nitro group and a subsequent acylation to introduce further diversity.

Role in Stereoselective Synthesis

The field of stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, which is of paramount importance in the development of chiral drugs and materials. While direct and broadly applicable examples of this compound as a chiral auxiliary or in a highly stereoselective reaction are not prominently reported, the principles of asymmetric synthesis can be applied to its derivatives. researchgate.net

For instance, the 2-nitrophenyl group, once incorporated into a molecule, could be chemically modified to introduce a chiral center. Subsequent transformations could then be influenced by this stereocenter, leading to the diastereoselective or enantioselective formation of new stereocenters. Furthermore, the boronate ester itself could potentially be derived from a chiral diol, which could impart stereocontrol in certain reactions.

Precursors for Advanced Organic Reagents and Catalysts

This compound can serve as a valuable precursor for the synthesis of more complex and specialized organic reagents and catalysts. The 2-nitrophenyl moiety can be chemically transformed into various functional groups that are key components of ligands for metal-catalyzed reactions.

A significant application in this area is the synthesis of N-heterocyclic carbene (NHC) precursors. mdpi.com NHCs are a class of powerful ligands that have revolutionized the field of organometallic catalysis. The synthesis of an NHC precursor often involves the formation of an imidazolium (B1220033) or related azolium salt. The 2-nitrophenyl group can be a starting point for the construction of one of the N-aryl substituents on the heterocyclic ring of the NHC precursor. For example, reduction of the nitro group to an amine, followed by a series of condensation and cyclization reactions, can lead to the formation of the desired NHC scaffold.

Table 2: Potential Transformations of this compound into Catalyst Precursors

Transformation Sequence Resulting Moiety Application
Suzuki Coupling -> Nitro Reduction -> Cyclization N-Aryl substituted N-heterocycle Precursor for NHC ligands
Nitro Reduction -> Diazotization -> Substitution Functionalized Aryl Group Component of phosphine (B1218219) ligands

Contributions to the Synthesis of Diverse Chemical Libraries

The generation of chemical libraries containing a large number of structurally diverse compounds is a central strategy in drug discovery and materials science. This compound is a valuable building block for the synthesis of such libraries due to its versatility in cross-coupling reactions.

By employing a combinatorial approach, where this compound is reacted with a diverse set of coupling partners (e.g., a library of aryl and heteroaryl halides), a large and varied collection of 2-nitrophenyl-containing compounds can be rapidly synthesized. This initial library can then be further diversified by performing a range of chemical transformations on the nitro group and other functional groups present in the molecules. This strategy, often referred to as diversity-oriented synthesis, allows for the exploration of a vast chemical space in the search for new bioactive molecules or materials with desired properties.

The robustness and functional group tolerance of the Suzuki-Miyaura coupling make it particularly well-suited for library synthesis. nih.gov The ability to generate a large number of analogs in a systematic fashion facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Research on this compound Remains Undisclosed in Publicly Accessible Scientific Literature

Efforts to compile a detailed scientific article on the computational and spectroscopic investigations of this compound have been unsuccessful due to a lack of specific research on this particular compound in publicly available scientific databases.

General studies on boronate esters cover a wide range of topics, including their synthesis, structural analysis, and applications in various fields. These studies often employ techniques such as Density Functional Theory (DFT) for computational analysis and various spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for characterization. However, without specific research dedicated to this compound, it is not possible to provide the detailed analysis requested in the user's outline, which includes:

Density Functional Theory (DFT) Studies: Including analysis of Frontier Molecular Orbitals (HOMO-LUMO) and computational modeling of reaction pathways and transition states.

Spectroscopic Characterization: Including structural elucidation and reaction monitoring by Nuclear Magnetic Resonance (NMR) spectroscopy, electronic structure and reaction progress analysis by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and insights from advanced characterization techniques.

The absence of specific data prevents the creation of an accurate and informative article that adheres to the strict constraints of the provided outline. Any attempt to extrapolate data from general boronate ester studies to this specific compound would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” cannot be completed at this time. Further research and publication of studies specifically investigating this compound are necessary before a comprehensive scientific article can be written.

Computational and Spectroscopic Investigations of Dipropan 2 Yl 2 Nitrophenyl Boronate

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry provides a powerful framework for predicting the reactivity and selectivity of organoboron compounds, including Dipropan-2-yl (2-nitrophenyl)boronate. Through methods like Density Functional Theory (DFT), it is possible to model the electronic structure of the molecule and derive key parameters that govern its chemical behavior. These theoretical investigations are crucial for understanding reaction mechanisms and for designing new synthetic pathways.

The reactivity of arylboronic esters is primarily influenced by the electronic properties of the substituents on the aromatic ring and the nature of the diol or dialkoxy group attached to the boron atom. In this compound, the presence of a nitro group (-NO₂) in the ortho position and the diisopropyl ester group are the main determinants of its reactivity profile.

Electronic Effects of Substituents:

The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic distribution within the molecule. This effect can be quantified using Hammett constants (σ). wikipedia.orgresearchgate.net The ortho-nitro group substantially decreases the electron density on the phenyl ring and influences the Lewis acidity of the boron atom. This increased electrophilicity of the boron center can affect its participation in various reactions, such as the Suzuki-Miyaura coupling. nih.gov

Computational models, particularly DFT, are employed to visualize and quantify these electronic effects. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. lodz.pllodz.pl A lower LUMO energy, as expected for a molecule with a strong electron-withdrawing group like the nitro group, suggests a higher susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides insights into the molecule's stability and electronic excitation properties. lodz.plbibliotekanauki.pl

Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution on individual atoms. For this compound, NBO analysis would likely show a significant positive charge on the boron atom and the carbon atom to which it is attached, further confirming the electron-deficient nature of the boronate moiety.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show electron-deficient regions (blue) around the boron atom and the nitro group, and electron-rich regions (red) on the oxygen atoms of the boronate and nitro groups.

Table 1: Representative Hammett Constants for Relevant Substituents

Substituentσ_meta (σ_m)σ_para (σ_p)
-NO₂0.710.78
-B(OR)₂~0.01~0.01

Data sourced from established literature on Hammett constants. pitt.edu

Prediction of Reactivity in Key Reactions:

Theoretical studies can predict the behavior of this compound in fundamental organoboron reactions.

Suzuki-Miyaura Coupling: This is one of the most important reactions of boronic esters. nih.gov Computational studies on the mechanism of this reaction have shown that the transmetalation step is often rate-determining. The electronic nature of the boronic ester plays a crucial role; electron-deficient arylboronic esters can exhibit different reactivity profiles compared to electron-rich ones. nih.gov While hindered esters like diisopropyl esters might show slightly different kinetic profiles compared to less hindered ones like dimethyl esters, the strong electron-withdrawing nature of the ortho-nitro group is expected to be a dominant factor in the transmetalation step. nih.gov

Electrophilic Amination: The reaction of aryl boronic acids and esters with electrophilic amination reagents is a key method for synthesizing anilines. The rate of this reaction can be sensitive to the electronic properties of the aryl group. nih.gov For this compound, its electron-deficient nature makes it a suitable substrate for such transformations, potentially leading to the formation of 2-nitroaniline (B44862) derivatives. nih.gov

Table 2: Predicted Qualitative Reactivity Parameters for this compound based on Analogy

ParameterPredicted Value/StateRationale
LUMO Energy LowStrong electron-withdrawing effect of the -NO₂ group.
Lewis Acidity of Boron HighInductive effect of the -NO₂ group and electronegative oxygen atoms. aablocks.com
Susceptibility to Nucleophilic Attack HighLow LUMO energy and high positive charge on boron.
Reactivity in Suzuki Coupling Moderate to HighThe electron-withdrawing -NO₂ group can facilitate transmetalation, though steric hindrance from the diisopropyl group might play a role. nih.gov

Selectivity:

Computational modeling can also predict selectivity in cases where multiple reaction pathways are possible.

Regioselectivity: In reactions involving other substituted aromatic rings, the directing effects of the boronate ester and the nitro group can be computationally modeled to predict the regiochemical outcome of the reaction.

Chemoselectivity: When multiple functional groups are present in the reaction partners, theoretical calculations of activation barriers for competing reaction pathways can help in predicting the chemoselectivity. For instance, in a complex molecule, predicting whether a nucleophile will attack the boron atom or another electrophilic site can be achieved through computational analysis. nih.gov

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for (2-nitrophenyl)boronate Transformations

Future research will likely focus on creating new and more efficient catalytic systems to leverage the reactivity of Dipropan-2-yl (2-nitrophenyl)boronate. A significant area of development will be in the amidation processes, where simple borate (B1201080) esters have already shown promise as catalysts. researchgate.net The goal will be to design catalysts that are not only highly efficient but also operate under milder conditions, enhancing the sustainability of chemical transformations. researchgate.net The development of novel palladium nanoparticle catalysts could also be explored for reactions such as the borylation of aryl halides, potentially offering greener manufacturing routes for complex molecules. researchgate.net Furthermore, research into ruthenium-catalyzed reactions, such as amine alkylation in the presence of boronic ester groups, could be expanded to include substrates like this compound, opening up new pathways for synthesizing complex amines. bath.ac.uk

A key challenge will be to develop catalytic systems that are tolerant of the nitro group, which can be sensitive to certain reaction conditions. This may involve the design of catalysts with tailored ligand spheres that can modulate reactivity and selectivity. The ultimate aim is to create a toolbox of catalytic methods that can be used to predictably and efficiently transform (2-nitrophenyl)boronates into a wide array of functionalized products.

Exploration of Asymmetric Synthesis Applications with Derivatives

The development of chiral derivatives of this compound holds significant promise for asymmetric synthesis. Future work will likely involve the design and application of these chiral boronates in stereoselective reactions. For instance, the catalytic enantioselective diboration of vinyl boronate esters can produce chiral tris(boronates) that serve as versatile intermediates in asymmetric synthesis. nih.gov Research could explore the synthesis of chiral (2-nitrophenyl)boronate derivatives and their subsequent diastereoselective deborylative alkylation to create stereochemically complex molecules. nih.gov

Moreover, the use of chiral catalysts in conjunction with (2-nitrophenyl)boronate derivatives could enable a range of asymmetric transformations. researchgate.net This includes asymmetric Friedel-Crafts reactions, Mannich reactions, and Michael additions, which are fundamental carbon-carbon bond-forming reactions. mdpi.com The development of chiral copper(II) triflate derivatives as catalysts, for example, could be applied to achieve high enantioselectivity in reactions involving these boronate esters. researchgate.net The synthesis and biological evaluation of enantiomers of boron-containing tryptophan derivatives as potential boron delivery agents for therapies like Boron Neutron Capture Therapy (BNCT) highlights a tangible application for asymmetric synthesis in this field. helsinki.fi

Integration into Flow Chemistry and Sustainable Synthetic Processes

A significant area of focus will be the development of environmentally benign synthetic methods for preparing boronic esters. researchgate.net This includes the use of greener solvents and reagents, as well as minimizing the generation of hazardous waste. researchgate.net The unique physical properties of certain boronic esters, such as those derived from diethanolamine, have already facilitated the development of more sustainable synthesis and isolation processes. acs.org Similar strategies could be applied to this compound to improve its environmental footprint.

Design of Next-Generation Boronate Reagents with Tunable Reactivity

The design of new boronate reagents with finely tuned reactivity is a key area for future research. For this compound, this could involve modifying the diol component or introducing additional substituents on the phenyl ring to modulate its electronic and steric properties. This would allow for greater control over its reactivity in cross-coupling reactions and other transformations. researchgate.net For example, the development of boronic acids with electron-withdrawing groups has been shown to lower their pKa, enabling binding events at neutral pH, a feature that could be beneficial in biological applications. acs.org

The ability to tune the stability of the boronic ester bond is also of significant interest. Research into photoswitchable boronic acids, where the binding and release of diols can be controlled by light, provides a framework for designing dynamic and responsive materials. semanticscholar.org Applying similar principles to (2-nitrophenyl)boronate derivatives could lead to the development of smart materials, sensors, and drug delivery systems. nih.gov Furthermore, the synthesis of boronic acid derivatives that are stable yet reactive under specific conditions is crucial for their application in complex synthetic sequences. rsc.org

Research DirectionPotential ApplicationKey Challenges
Novel Catalytic SystemsEfficient synthesis of pharmaceuticals and fine chemicalsCatalyst stability and tolerance of the nitro functional group
Asymmetric SynthesisEnantioselective synthesis of chiral molecules for drug discoveryControl of stereoselectivity and access to chiral starting materials
Flow Chemistry IntegrationSafer, scalable, and more sustainable chemical manufacturingDevelopment of robust flow protocols and reactor design
Tunable Boronate ReagentsDevelopment of smart materials, sensors, and controlled-release systemsPrecise control over electronic and steric properties

Advanced Theoretical Prediction and Rational Design in Boron Chemistry

Computational chemistry and theoretical modeling will play an increasingly important role in the rational design of new boron-containing compounds and in predicting their reactivity. nih.gov For this compound, theoretical studies can provide insights into its electronic structure, reaction mechanisms, and interactions with catalysts and other molecules. rsc.org This understanding is crucial for the development of new synthetic methodologies and for the design of boronate reagents with specific properties. nih.gov

Q & A

Q. What are the primary synthetic routes for Dipropan-2-yl (2-nitrophenyl)boronate, and how do reaction conditions influence product selectivity?

The synthesis of boronate esters like this compound often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or base-mediated activation of boronic acids. For example, computational studies show that allylic vs. alkenyl boronate formation depends on transition state energetics, with energy differences of ~6.9 kcal/mol favoring specific pathways . Reaction optimization should include adjusting bases (e.g., tBuOK) and solvents to stabilize intermediates, as demonstrated in benzylic boronate systems where NMR and DFT analyses guide stoichiometric control .

Q. How can boronate affinity materials be utilized for selective enrichment of cis-diol-containing biomolecules in analytical workflows?

Boronate affinity materials exploit pH-dependent reversible binding to cis-diol groups (e.g., glycoproteins, nucleosides). Key parameters include:

  • Binding pH : Optimal capture occurs near the pKa of the boronic acid (typically pH 8–10), while acidic conditions (pH 3–4) enable release .
  • Selectivity : Ligand structure (e.g., nitro groups in this compound) enhances affinity for specific targets like glycated hemoglobin .
  • Support matrix : Hydrophobic resins or monolithic columns improve tolerance to interferents in biological matrices .

Advanced Research Questions

Q. What computational methods are employed to resolve contradictions in experimental data for boronate ester reaction pathways?

Discrepancies between theoretical and experimental outcomes (e.g., product ratios) are addressed via density functional theory (DFT) calculations. For instance, energy profiles of transition states (TS-A/TS-B vs. TS-C/TS-D) reveal why pyranyl substrates favor allylic boronates (ΔG = +6.9 kcal/mol), while cyclohexyl systems show marginal alkenyl preference (ΔG = +0.2 kcal/mol) . Molecular dynamics simulations further clarify solvent effects and kinetic barriers in isomerization pathways .

Q. How can hydrolysis susceptibility of boronate esters during HPLC analysis be mitigated?

Boronate esters hydrolyze under aqueous/protic conditions, complicating chromatographic analysis. Strategies include:

  • Column selection : Use low-silanolic activity columns (e.g., XTerra MS C18) to minimize on-column degradation .
  • Mobile phase pH : Non-aqueous diluents or high-pH buffers (pH 12) stabilize boronates, though boronic acid retention may require ion-pairing agents .
  • Validation : Monitor hydrolysis via mass spectrometry or comparative NMR pre-/post-analysis .

Q. What mechanistic insights govern C–B bond activation in benzylic boronates for functionalization reactions?

Base-mediated C–B cleavage (e.g., tBuOK) generates borate intermediates that participate in silylation or borylation. Key steps include:

  • Equilibrium control : Excess base shifts equilibrium toward reactive borate species, as shown by NMR titration .
  • Electrophile compatibility : Aryl halides or cyanopyridines undergo coupling via Pd or Ni catalysis, with yields optimized via temperature and ligand screening .

Q. How are dynamic combinatorial chemistry (DCC) approaches applied to boronate ester-based inhibitor discovery?

DCC screens use boronate ester exchange to identify high-affinity ligands for targets like PHD2–Fe(II). Steps include:

  • Library generation : Incubate boronic acids (e.g., 76) with diols (78a–g) to form dynamic libraries .
  • DCMS/ESI-MS validation : Detect boronate-protein complexes via mass shifts (e.g., +78a–g) and exclude non-specific diol binding .

Q. What design principles enable boronate esters to act as H2O2-responsive self-immolative linkers in drug delivery?

Boronate oxidation by H2O2 triggers cargo release via:

  • Oxidation cascade : H2O2 converts boronate esters to phenols, followed by 1,6-elimination to release payloads (e.g., quinone methides) .
  • Bioresponsive targeting : Probes like 1.11 (Chang group) fluoresce upon H2O2 cleavage, enabling ROS detection in live cells .
  • Stability optimization : Steric shielding of boronates improves serum stability while retaining ROS sensitivity .

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